molecular formula C14H20N2 B2673108 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1042816-46-5

2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B2673108
CAS No.: 1042816-46-5
M. Wt: 216.328
InChI Key: PMDGVUJWHYIPGG-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound that features a pyrrolidine ring fused to a tetrahydronaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the construction of the pyrrolidine ring followed by its attachment to the tetrahydronaphthalene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a naphthalene derivative with a pyrrolidine precursor in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated amines .

Scientific Research Applications

2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and tetrahydronaphthalene analogs. Examples are:

Uniqueness

What sets 2-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine apart is its unique combination of the pyrrolidine ring and tetrahydronaphthalene structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-14-12-6-2-1-5-11(12)7-8-13(14)16-9-3-4-10-16/h1-2,5-6,13-14H,3-4,7-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDGVUJWHYIPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC3=CC=CC=C3C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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